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Compound of Interest

Compound Name: Nafoxidine Hydrochloride

Cat. No.: B158217 Get Quote

A Technical Guide to Nafoxidine Hydrochloride for
Researchers
Introduction: Nafoxidine Hydrochloride is a non-steroidal selective estrogen receptor

modulator (SERM) belonging to the triphenylethylene group.[1] Developed in the 1970s for the

treatment of advanced breast cancer, it demonstrated efficacy in clinical trials but was never

marketed due to significant side effects, including ichthyosis, partial hair loss, and phototoxicity.

[1] Despite its discontinuation for clinical use, Nafoxidine remains a valuable tool in research,

particularly in studies involving the estrogen receptor (ER) signaling pathway, cancer biology,

and endocrinology. This guide provides an in-depth overview of its chemical structure,

properties, mechanism of action, and relevant experimental data.

Chemical Structure and Identification
Nafoxidine Hydrochloride is characterized by a triphenylethylene core structure, similar to

tamoxifen and clomiphene.[1] Its chemical identity is defined by several key identifiers.
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Identifier Value

IUPAC Name

1-[2-[4-(6-Methoxy-2-phenyl-3,4-

dihydronaphthalen-1-

yl)phenoxy]ethyl]pyrrolidine hydrochloride[1][2]

CAS Number 1847-63-8[2][3][4]

Synonyms

U-11,000A, NSC-70735, Nafoxidene

hydrochloride, CP-5600, PNU-0011100[1][2][4]

[5]

Molecular Formula C₂₉H₃₂ClNO₂[2][3][4][5]

InChI Key HJOOGTROABIIIU-UHFFFAOYSA-N[2]

Physicochemical Properties
The physical and chemical properties of Nafoxidine Hydrochloride are crucial for its handling,

storage, and application in experimental settings.

Property Value

Molecular Weight 462.02 g/mol [3][6]

Appearance White to tan solid powder

Melting Point 165-168°C[5]

Solubility
Water: ≥8 mg/mL DMSO: ~25 mg/mL

(ultrasonication may be required)[7]

Purity ≥98% (as determined by HPLC)

Storage Conditions
Short-term: 0-4°C, dry and dark.[2] Long-term:

-20°C.[2] Can be stored at room temperature.[5]

Pharmacology and Mechanism of Action
Nafoxidine functions as a SERM, exhibiting tissue-specific estrogen receptor agonist or

antagonist effects. Its primary molecular target is the estrogen receptor (ER), with which it
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interacts to modulate gene expression.

3.1. Estrogen Receptor Modulation

Nafoxidine competitively binds to estrogen receptors, preventing endogenous estrogens like

estradiol from binding.[2][8] The binding of Nafoxidine to the ER induces a distinct

conformational change in the receptor protein. This altered conformation affects the receptor's

ability to interact with co-regulatory proteins (co-activators and co-repressors), leading to a

tissue-dependent modulation of estrogen-responsive gene transcription. In some tissues, like

the breast, it acts as an antagonist, inhibiting the proliferation of ER-positive cancer cells. In

other tissues, it can display partial agonist activity.[1][2] This dual activity is the hallmark of

SERMs. A key mechanistic feature is its ability to cause long-term retention of the ER within the

nucleus.[9]

Diagram 1: SERM Mechanism of Action
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Diagram 1: SERM Mechanism of Action

3.2. Anti-Angiogenic Properties

Beyond its ER-mediated effects, Nafoxidine has been shown to possess anti-angiogenic

properties. It can inhibit angiogenesis in certain tissues by blocking the signaling pathways of

key growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth

factor (VEGF).[2][8] This action is believed to be mediated, at least in part, through the

inhibition of protein kinase C (PKC)-dependent signaling, which is crucial for the processes of

endothelial cell adhesion, migration, and invasion.[2]
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Diagram 2: Anti-Angiogenic Signaling Pathway
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Diagram 2: Anti-Angiogenic Signaling Pathway

Experimental Data and Protocols
Nafoxidine has been characterized in numerous in vitro and in vivo experimental systems.

4.1. Receptor Binding Affinity

The affinity of Nafoxidine for the estrogen receptor is lower than that of the endogenous ligand,

estradiol.
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Parameter Tissue/System Value Reference

Inhibition Constant

(Ki)

Chick Liver Nuclear

Extract
43 nM [10]

Relative Binding

Affinity

Chick Liver Nuclear

Extract
~4% of Estradiol [10]

Relative Binding

Affinity

Rat Pituitary (Nuclear

ER)
~6% of Estradiol [11]

Relative Binding

Affinity

Rat Uterus (Nuclear

ER)
~2% of Estradiol [11]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound like

Nafoxidine.

Tissue Preparation: Homogenize target tissue (e.g., rat uterus) in an appropriate buffer (e.g.,

Tris-EDTA) on ice.

Fractionation: Centrifuge the homogenate at low speed to pellet nuclei, and then

ultracentrifuge the supernatant to obtain the cytosolic fraction containing cytoplasmic ER.

Incubation: In assay tubes, combine the cytosolic fraction with a constant, low concentration

of a radiolabeled estrogen (e.g., [³H]Estradiol).

Competition: To parallel sets of tubes, add increasing concentrations of unlabeled competitor

ligand (Nafoxidine Hydrochloride) and a high concentration of an unlabeled estrogen (for

non-specific binding determination).

Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

Separation: Separate receptor-bound radioligand from unbound radioligand using a method

like dextran-coated charcoal adsorption, which binds free radioligand.
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Quantification: Centrifuge to pellet the charcoal, and measure the radioactivity of the

supernatant (containing the bound ligand) via liquid scintillation counting.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

competitor. Use non-linear regression to calculate the IC₅₀ (concentration of competitor that

inhibits 50% of specific binding) and subsequently the Ki value.

Diagram 3: Workflow for Binding Assay
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Diagram 3: Workflow for Binding Assay

4.2. In Vitro Anti-Angiogenic Activity

Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have quantified the anti-

angiogenic effects of Nafoxidine.
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Parameter Cell Line Concentration Effect Reference

Inhibition of Cell

Processes
HUVEC 1 - 2.5 µM

Significant

inhibition of

adhesion,

spreading,

migration, and

invasion

[2]

Experimental Protocol: Endothelial Cell Migration (Wound Healing) Assay

Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.

Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile

pipette tip.

Treatment: Wash the wells to remove detached cells and replace the medium with fresh

medium containing the vehicle control or various concentrations of Nafoxidine
Hydrochloride (e.g., 1-10 µM).

Incubation & Imaging: Place the plate in an incubator. Capture images of the wound at time

zero and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope with a camera.

Data Analysis: Measure the width or area of the wound at each time point for all treatment

groups. Calculate the percentage of wound closure relative to the time zero image. Compare

the migration rate in Nafoxidine-treated wells to the control wells.

Summary and Conclusion
Nafoxidine Hydrochloride is a first-generation SERM with a well-defined chemical structure

and a complex pharmacological profile. As a competitive antagonist of the estrogen receptor, it

exhibits tissue-specific effects, inhibiting estrogen-driven proliferation in breast tissue while also

possessing anti-angiogenic properties through the inhibition of VEGF/FGF signaling pathways.

Although its clinical development was halted by an unfavorable side-effect profile[1], the

quantitative data on its receptor affinity and cellular effects have made it an indispensable

pharmacological tool. For researchers in oncology, endocrinology, and drug development,
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Nafoxidine continues to serve as a reference compound for studying estrogen receptor biology

and the mechanisms of hormonal cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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